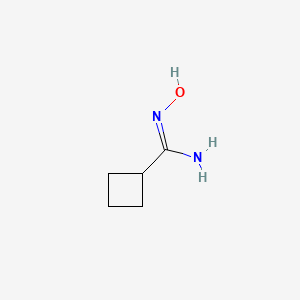

N-Hydroxy-cyclobutanecarboxamidine

Description

An Overview of Cyclobutanecarboxamide (B75595) Derivatives in Academic Inquiry

Significance of the Cyclobutane (B1203170) Ring System in Organic Chemistry

The cyclobutane ring, a four-carbon cyclic alkane, is a fascinating and valuable motif in organic chemistry. fiveable.mewikipedia.org Its significance stems from several key characteristics:

Ring Strain: With bond angles of approximately 90 degrees, the cyclobutane ring deviates significantly from the ideal tetrahedral angle of 109.5 degrees. fiveable.me This deviation results in considerable ring strain, making the molecule less stable and more reactive than its acyclic counterpart, butane. fiveable.mewikipedia.org This inherent reactivity can be harnessed in synthetic chemistry to facilitate ring-opening reactions, providing pathways to more complex molecular architectures. fiveable.meconsensus.app

Three-Dimensional Structure: The puckered, non-planar conformation of the cyclobutane ring provides a distinct three-dimensional scaffold. nih.gov This three-dimensionality is increasingly sought after in drug design to improve properties such as metabolic stability and to direct the orientation of key pharmacophoric groups. nih.govresearchgate.net

Synthetic Versatility: Cyclobutane derivatives serve as versatile building blocks in organic synthesis. researchgate.net They can participate in various transformations, including ring expansions and cycloaddition reactions, to construct a diverse array of molecular structures. fiveable.meresearchgate.net The development of new synthetic methods has made the incorporation of this motif into small molecules more accessible. nih.gov

Importance of the Carboxamide Functionality in Chemical and Biological Systems

The carboxamide group, -C(=O)N(R)R', is one of the most prevalent functional groups in both chemistry and biology. nih.gov Its importance is underscored by its presence in the very fabric of life:

Peptide Bonds: In biological systems, the amide bond is the fundamental linkage that connects amino acids to form peptides and proteins. nih.gov The stability of this bond, attributed to resonance, is crucial for maintaining the three-dimensional structures of these vital biomolecules, which in turn dictates their biological functions. nih.gov

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual capability allows carboxamides to participate in intricate hydrogen bonding networks, which are critical for molecular recognition and binding to biological targets.

Enzyme Inhibition: The carboxamide moiety is a key structural feature in many enzyme inhibitors. nih.govresearchgate.net For instance, the unsubstituted nitrogen atom in some carboxamides has been shown to be essential for their inhibitory activity against enzymes like acid ceramidase. nih.gov

Role of N-Hydroxylation in Amide Chemistry and Potential Biological Relevance

N-hydroxylation, the attachment of a hydroxyl group to a nitrogen atom, introduces a significant modification to the properties of an amide, creating a hydroxamic acid. researchgate.net This transformation has profound implications in chemistry and biology:

Metal Chelation: Hydroxamic acids are potent chelators of metal ions, particularly iron (Fe³⁺) and zinc (Zn²⁺). nih.govtaylorandfrancis.com This property is central to their biological activity, as many enzymes, known as metalloenzymes, rely on a metal ion in their active site for catalytic function. By binding to this metal ion, hydroxamic acid-containing molecules can act as effective enzyme inhibitors. nih.gov

Enzyme Inhibition: The ability to chelate metal ions has made hydroxamic acids a prominent feature in the design of inhibitors for various metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). nih.govmdpi.com Several hydroxamic acid-based drugs have been approved for the treatment of cancers. nih.govtaylorandfrancis.com

Metabolic Transformation: In biological systems, N-hydroxylation can be a metabolic pathway for amines, mediated by enzymes such as cytochrome P450. nih.govnih.gov This process can sometimes lead to the formation of toxic metabolites. nih.gov

Contextualizing N-Hydroxy-cyclobutanecarboxamidine within Medicinal Chemistry Research

The convergence of the cyclobutane ring, the carboxamide functionality, and the N-hydroxy group in this compound creates a molecule with significant potential in medicinal chemistry. Its structure embodies key features that are actively explored in the quest for new drugs.

Structural Motifs and Pharmacophores Related to this compound

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. This compound contains several important structural motifs:

Cyclobutane Scaffold: As a rigid and three-dimensional core, the cyclobutane ring can act as a scaffold to position other functional groups in a precise spatial arrangement for optimal interaction with a biological target. nih.govresearchgate.net Its incorporation can lead to improved metabolic stability and potency. nih.govresearchgate.net

Hydroxamic Acid Moiety: The N-hydroxyamidine group is a bioisostere of a hydroxamic acid. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. The hydroxamic acid functionality is a well-established pharmacophore for inhibiting metalloenzymes. nih.gov

Historical Perspectives on Hydroxamic Acid and Cyclobutane Scaffold Research

The scientific journey of both hydroxamic acids and the cyclobutane scaffold has been long and fruitful, paving the way for the investigation of molecules like this compound.

Hydroxamic Acids: The discovery of hydroxamic acids dates back to 1869. researchgate.net However, significant research into their biomedical applications only gained momentum in the 1980s. researchgate.net This research has led to the development of several approved drugs, primarily in the field of oncology, that exploit the metal-chelating properties of the hydroxamic acid group. nih.govtaylorandfrancis.com

Cyclobutane Scaffold: The first synthesis of cyclobutane was reported in 1907. nih.gov For a long time, the inherent strain of the cyclobutane ring led to the perception that it would be too unstable for use in drug molecules. However, in recent decades, improved synthetic methods and a better understanding of its properties have led to a growing appreciation for the cyclobutane motif in medicinal chemistry. nih.govresearchgate.net It is now recognized as a "privileged scaffold" that can impart favorable properties to bioactive molecules. researchgate.net The use of cyclobutane-containing compounds in drug candidates has been steadily increasing, with applications aimed at improving metabolic stability, conformational restriction, and potency. nih.gov

Research Gaps and Future Directions for this compound Studies

The current state of knowledge regarding this compound is characterized by a profound lack of empirical data. This presents a clear and compelling case for foundational research to elucidate its chemical and biological profile. The following areas represent significant research gaps and promising future directions:

Synthesis and Characterization: While the compound is commercially available, detailed synthetic routes and in-depth characterization of its spectral and physical properties are not widely published. Research into efficient and scalable synthetic methodologies would be a critical first step. A comprehensive analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography would provide a definitive understanding of its three-dimensional structure and bonding.

Reactivity and Mechanistic Studies: The interplay between the strained cyclobutane ring and the hydroxyamidine group is a key area for investigation. Studies exploring its reactivity in various organic transformations could reveal novel chemical pathways and synthetic applications. For instance, the hydroxyamidine moiety could serve as a precursor to other functional groups or as a ligand for metal catalysis. Understanding the mechanistic details of these potential reactions is crucial.

Medicinal Chemistry and Biological Screening: The hydroxyamidine functional group is present in a number of biologically active compounds, often acting as a bioisostere for carboxylic acids or as a key interacting moiety with biological targets. A systematic biological screening of this compound against a panel of enzymes and receptors could uncover potential therapeutic applications. Its unique cyclobutane scaffold may confer novel selectivity or pharmacokinetic properties.

Materials Science Applications: The potential of this compound as a building block in materials science is another unexplored avenue. The presence of multiple functional groups could allow for its incorporation into polymers or coordination frameworks, potentially leading to materials with novel thermal, optical, or mechanical properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxycyclobutanecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(7-8)4-2-1-3-4/h4,8H,1-3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAGOJXAHZYVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99623-08-2 | |

| Record name | N'-hydroxycyclobutanecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches to N Hydroxy Cyclobutanecarboxamidine

Strategic Syntheses of the Cyclobutanecarboxamide (B75595) Coreacs.orgnih.govrsc.orgresearchhub.com

The synthesis of the fundamental cyclobutanecarboxamide structure is a critical first stage. This process involves the formation of the strained four-membered cyclobutane (B1203170) ring and the subsequent installation of the carboxamide functional group. Chemists have developed a variety of methods to achieve this, often with a high degree of control over the molecule's three-dimensional structure.

Cyclization Reactions for Cyclobutane Ring Formationnih.govrsc.orgnih.gov

The inherent ring strain in cyclobutanes makes their formation a thermodynamic challenge, necessitating specialized synthetic methods. masterorganicchemistry.com These reactions are broadly categorized into cycloadditions, where two separate molecules or parts of a molecule join to form the ring, and ring-closing reactions, where a linear precursor is cyclized.

The [2+2] photocycloaddition is a cornerstone of cyclobutane synthesis, leveraging light energy to form two new carbon-carbon bonds. acs.orgrsc.org This reaction typically involves the excitation of an alkene to a reactive state, which then combines with another alkene to form the cyclobutane ring. baranlab.org Historically, these reactions often required high-energy UV light; however, recent advancements have enabled the use of visible light through photocatalysis, making the process more environmentally benign. researchgate.netnih.gov

Key aspects of this methodology include:

Mechanism : The reaction can proceed through the excitation of an olefin, which then reacts with a ground-state olefin. The process often involves the formation of a 1,4-diradical intermediate that closes to form the cyclobutane ring. baranlab.org

Catalysis : Transition metal complexes, particularly those of copper(I) and ruthenium, can catalyze these cycloadditions, often with improved selectivity and under milder conditions. organic-chemistry.org Ruthenium-based photocatalysts, for example, can initiate the reaction via a one-electron reduction of an enone substrate, leading to a radical anion that undergoes cycloaddition. organic-chemistry.org

Substrate Scope : This method is versatile, applicable to the dimerization of identical olefins or, more synthetically useful, the crossed cycloaddition of two different alkenes to create unsymmetrically substituted cyclobutanes. nih.govsci-hub.se

Table 1: Examples of Photochemical [2+2] Cycloaddition Reactions

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Styrenes | Ru(bpm)₃²⁺, Visible Light | Unsymmetrically Substituted Cyclobutanes | nih.gov |

| Enone + Alkene | Ru(bipy)₃Cl₂, Visible Light | Aryl Enone Cyclobutanes | organic-chemistry.org |

| Cinnamyl Alcohols + Allyl Acetates | Ir(dFppy)₃, Blue LED | Oxa- nih.govrsc.org-bicyclic Heptanes | chemistryviews.org |

An alternative to cycloaddition is the intramolecular cyclization of a linear precursor. These methods construct the cyclobutane ring by forming a single bond within a molecule that already contains the necessary carbon atoms.

From 1,4-Difunctionalized Precursors : A classic approach involves the reaction of 1,4-dihalobutanes or related derivatives with a reagent that facilitates the ring closure. For instance, reacting 1,3-dibromopropane (B121459) with diethyl malonate in the presence of a base yields a cyclobutane-1,1-dicarboxylic acid ester after cyclization and subsequent hydrolysis. cutm.ac.in

Ring Expansion/Rearrangement : The high strain of smaller rings can be used as a driving force. Cationic rearrangements of alkylidenecyclopropane (ACP) acylsilanes, for example, can lead to a highly diastereoselective ring-expanding cycloisomerization, yielding bicyclic systems containing a cyclobutane ring. nih.gov

Ring-Opening Metathesis : While more commonly associated with larger rings, ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes has been reported. nih.gov This reaction, catalyzed by a hydrazine-based system, effectively opens the cyclobutene (B1205218) ring and re-forms it into a new structure, providing access to functionalized γ,δ-unsaturated aldehydes which can be precursors to cyclobutane derivatives. nih.gov

Amidation Reactions for Carboxamide Moiety Installationnih.govrsc.orgresearchhub.comnih.gov

Once a cyclobutane ring bearing a carboxylic acid functional group is obtained, the next step is the formation of the amide bond. Amidation is a fundamental transformation in organic chemistry, typically involving the coupling of a carboxylic acid with an amine.

The process generally requires the "activation" of the carboxylic acid to make it more reactive towards the amine nucleophile. Common strategies include:

Conversion to Acid Chlorides : The carboxylic acid is converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting cyclobutanecarbonyl chloride then readily reacts with ammonia (B1221849) or a primary/secondary amine to form the carboxamide.

Use of Coupling Reagents : A wide array of coupling reagents can facilitate amidation directly from the carboxylic acid and amine, avoiding the harsh conditions of acid chloride formation. These reagents activate the carboxyl group in situ. researchgate.net This method is often preferred for its mild conditions and broad functional group tolerance. nih.govorganic-chemistry.org

Table 2: Common Coupling Reagents for Amidation

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Effective and inexpensive; produces a urea (B33335) byproduct that can be challenging to remove. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble version of DCC; byproduct is easily washed away. Often used with an additive like HOBt. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | High efficiency, rapid reactions, low racemization for chiral substrates. |

A notable method combines amide bond formation and [2+2] cycloaddition. In one approach, an amino group and a carboxy group are condensed to form a pyridine-amide ligand, which then undergoes a solid-state photodimerization to stereoselectively generate amide-cyclobutane derivatives. rsc.org

Diastereoselective and Enantioselective Syntheses of Cyclobutane Derivativesrsc.orgresearchhub.comnih.govnih.govacs.orgnih.gov

For applications in medicinal chemistry, controlling the precise three-dimensional arrangement of atoms (stereochemistry) is paramount. Syntheses are therefore designed to be either diastereoselective (controlling the relative stereochemistry of multiple chiral centers) or enantioselective (controlling the absolute stereochemistry to produce one of two mirror-image isomers).

Diastereoselective Synthesis : These methods aim to produce one diastereomer in preference to others. For example, the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinedione can produce multi-substituted cyclobutanes, where subsequent cleavage of the N-N bond provides derivatives with specific cis-1,3-heteroatom substitutions. rsc.org Rhodium(III)-catalyzed reactions between 2-aryl quinazolinones and alkylidenecyclopropanes have also been shown to produce substituted cyclobutanes with high diastereoselectivity. acs.org

Enantioselective Synthesis : The synthesis of a single enantiomer (a chiral molecule) is often achieved using chiral catalysts. A powerful strategy involves a cascade reaction combining an Iridium-catalyzed asymmetric allylic etherification with a visible-light-induced [2+2] cycloaddition. acs.orgchemistryviews.org This method yields enantioenriched cyclobutanes with both high diastereoselectivity and excellent enantioselectivity (often >99% ee). acs.orgresearchhub.com Cobalt-catalyzed [2+2] cycloadditions between alkynes and alkenyl derivatives also provide a broadly applicable route to a diverse set of chiral cyclobutenes, which are valuable precursors for cyclobutanes. nih.gov

Table 3: Examples of Stereoselective Syntheses of Cyclobutane Derivatives | Reaction Type | Catalyst System | Stereochemical Control | Product Type | Reference | | :--- | :--- | :--- | :--- | | Cascade Allylic Etherification/[2+2] Cycloaddition | [Ir(cod)Cl]₂ / Chiral Ligand | Enantioselective (>99% ee) & Diastereoselective (up to 12:1 dr) | Chiral Oxa- nih.govrsc.org-bicyclic Heptanes | acs.orgresearchhub.comchemistryviews.org | | C-C Bond Cleavage of Alkylidenecyclopropanes | Rh(III) / HFIP | Diastereoselective | Substituted Cyclobutanes | acs.org | | [2+2] Cycloaddition of Alkyne & Alkene | Cobalt / Chiral Ligand | Enantioselective (86-97% ee) | Chiral Cyclobutenes | nih.gov | | Cycloaddition of Bicyclo[1.1.0]butanes | None (Substrate control) | Diastereoselective | cis-1,3-Heteroatom Substituted Cyclobutanes | rsc.org |

Introduction of the N-Hydroxyl Group in Cyclobutanecarboxamidesacs.orgthieme-connect.com

The final structural element required for N-Hydroxy-cyclobutanecarboxamidine is the N-hydroxyl group. The direct N-hydroxylation of an existing amide or amidine can be challenging. Therefore, synthetic strategies often incorporate the N-OH moiety through the cyclization of a precursor already containing the necessary atoms or through specialized hydroxylation reactions.

While methods for the direct synthesis of this compound are not extensively documented, analogous syntheses for related N-hydroxy compounds provide insight into viable pathways:

Reductive Cyclization : A common strategy for forming N-hydroxy heterocycles involves the reductive cyclization of nitro-containing precursors. For example, N-hydroxyindoles can be prepared from the base-mediated cyclization of 2-nitrostyrene derivatives. nih.gov A similar approach could be envisioned where a suitably substituted nitroalkane undergoes cyclization to form the N-hydroxy-cyclobutane ring system.

Synthesis from Hydroximoyl Chlorides : A highly relevant method is the synthesis of N'-hydroxy-N-alkylpyridinecarboximidamides. This three-step procedure involves the preparation of a pyridinehydroximoyl chloride from a pyridineamidoxime, which then reacts with an amine to yield the final N'-hydroxy product. researchgate.net This approach is particularly pertinent as it constructs the N-hydroxy-carboximidamide functionality directly.

Chemoenzymatic Approaches : The field of biocatalysis offers powerful tools for selective transformations. nih.gov Enzymes such as lipases can be used for the kinetic resolution of chiral intermediates, ensuring the enantiopurity of the cyclobutane core before subsequent steps. researchgate.net While more common for C-H bonds, certain oxygenase enzymes, like P450 variants, have been engineered to perform N-hydroxylation reactions, offering a potential green and highly selective route to introduce the N-hydroxyl group. nih.gov

Hydroxylation Reagents and Reaction Conditions

The synthesis of N-hydroxyamidines, also known as amidoximes, typically proceeds through the reaction of a nitrile precursor with hydroxylamine (B1172632). The direct hydroxylation of a pre-formed amidine is less common. For the preparation of this compound, the most established route involves the treatment of cyclobutanecarbonitrile (B1293925) with a hydroxylamine salt.

The reaction is generally carried out in the presence of a base to liberate free hydroxylamine from its salt, commonly hydroxylamine hydrochloride or hydroxylamine sulfate. The choice of base and solvent, along with the reaction temperature, are critical parameters that influence the reaction rate and yield. Common bases include inorganic carbonates like sodium or potassium carbonate, or organic amines such as triethylamine. The selection of solvent often depends on the solubility of the reagents, with alcohols like ethanol (B145695) or methanol (B129727) being frequently employed. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Below is a table summarizing typical reaction conditions for the formation of N-hydroxyamidines from nitriles.

| Parameter | Typical Conditions |

| Nitrile Precursor | Cyclobutanecarbonitrile |

| Hydroxylamine Salt | Hydroxylamine hydrochloride (NH₂OH·HCl) |

| Base | Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃), Triethylamine (TEA) |

| Solvent | Ethanol, Methanol, Water |

| Temperature | Room Temperature to Reflux (e.g., 25 °C to 80 °C) |

| Reaction Time | 2 - 24 hours |

Protecting Group Strategies for N-Hydroxyl Functionality

In multi-step syntheses involving N-hydroxyamidines, it may be necessary to protect the N-hydroxyl group to prevent unwanted side reactions. A protecting group must be introduced under mild conditions, be stable to subsequent reaction conditions, and be removable without affecting the rest of the molecule. nih.gov The N-hydroxyl functionality is nucleophilic and can react with various electrophiles.

Several strategies for protecting hydroxyl groups can be adapted for the N-hydroxyl moiety of this compound. Common protecting groups include:

Silyl (B83357) Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are introduced by reacting the N-hydroxyamidine with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. They are generally stable but can be removed with fluoride (B91410) sources such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (B1604629) Ethers: The benzyl (Bn) group can be introduced using benzyl bromide (BnBr) with a base. This protecting group is robust and can be removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., H₂, Pd/C).

Carbamates: Protecting groups like t-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) are widely used for amines and can be applied to hydroxylamines. google.com They are installed using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl chloroformate (CbzCl) and can be removed under acidic conditions (for Boc) or by hydrogenation (for Cbz). google.com

Nitrones: In some contexts, particularly with N-hydroxy-amino acids, nitrones have been employed as effective protecting groups. chemicalbook.comnist.gov For instance, reaction with an aldehyde like benzaldehyde (B42025) can form a stable N-benzylidene nitrone, which can be cleaved later to regenerate the N-hydroxyl functionality. chemicalbook.comnist.gov

Total Synthesis and Analog Preparation of this compound and Related Compounds

The synthesis of this compound is a straightforward process that can be achieved in a few steps from commercially available starting materials. The general strategy involves the preparation of a suitable cyclobutane precursor followed by the formation of the N-hydroxyamidine functional group. This synthetic framework is also amenable to the preparation of various analogs, which can be used to explore structure-activity relationships in drug discovery programs. organic-chemistry.org

A common retrosynthetic analysis for this compound starts by disconnecting the N-hydroxyamidine group, leading back to cyclobutanecarbonitrile and hydroxylamine. The cyclobutanecarbonitrile itself can be synthesized from other cyclobutane derivatives.

Analog preparation can be achieved by:

Utilizing substituted cyclobutanecarbonitrile precursors.

Derivatizing the N-hydroxyl group of the final compound.

Modifying the amidine nitrogen atoms.

This flexible approach allows for the creation of a library of related compounds for further investigation.

Precursor Synthesis and Derivatization

The primary precursor for the synthesis of this compound is cyclobutanecarbonitrile. nih.gov This compound can be prepared through several established synthetic methods. One common approach is the nucleophilic substitution of a cyclobutyl halide (e.g., cyclobutyl bromide) with a cyanide salt, such as sodium cyanide. Another route involves the dehydration of cyclobutanecarboxamide.

The synthesis of substituted cyclobutane precursors is key to creating analogs. For example, [2+2] cycloaddition reactions between different alkenes can generate a variety of substituted cyclobutane rings. These substituted rings can then be carried through the synthetic sequence to yield the desired analogs.

Derivatization of the precursor can be performed at various stages. For instance, functional groups on the cyclobutane ring can be modified before the introduction of the N-hydroxyamidine moiety. After its formation, the N-hydroxyamidine group itself offers sites for derivatization. The N-hydroxyl group can be O-alkylated or O-acylated to produce a range of ethers and esters, respectively.

Optimization of Reaction Parameters and Yields

Optimizing the synthesis of this compound primarily focuses on the conversion of cyclobutanecarbonitrile to the final product. Key parameters that are typically varied to maximize the yield and purity include the choice of base, solvent, temperature, and reaction time.

A systematic study of these parameters is crucial for developing an efficient and scalable process. For example, a strong base might accelerate the reaction but could also lead to the formation of byproducts. Similarly, elevated temperatures can increase the reaction rate but may cause decomposition of the product or starting materials. The stoichiometry of the reagents, particularly the ratio of hydroxylamine and base to the nitrile, must also be carefully controlled.

The following table illustrates a hypothetical optimization study for the synthesis of this compound from cyclobutanecarbonitrile and hydroxylamine hydrochloride.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Na₂CO₃ (1.5) | Ethanol | 25 | 24 | 65 |

| 2 | Na₂CO₃ (1.5) | Ethanol | 78 | 6 | 85 |

| 3 | K₂CO₃ (1.5) | Methanol | 65 | 8 | 82 |

| 4 | Triethylamine (2.0) | Ethanol | 78 | 12 | 75 |

| 5 | Na₂CO₃ (2.0) | Ethanol | 78 | 6 | 90 |

| 6 | Na₂CO₃ (1.5) | Water | 80 | 12 | 78 |

Based on these hypothetical results, Entry 5 represents the optimized conditions, providing the highest yield.

Emerging Synthetic Strategies for this compound Production

While the traditional synthesis of N-hydroxyamidines is well-established, emerging strategies offer potential improvements in efficiency, sustainability, and scalability.

Chemoenzymatic Synthesis: The use of enzymes in organic synthesis is a rapidly growing field that can offer high selectivity and milder reaction conditions. For the production of this compound, a potential chemoenzymatic route could involve enzymes from the nitrile hydratase family. These enzymes can hydrate (B1144303) nitriles to amides, which could then be converted to the N-hydroxyamidine. More directly, research into novel enzyme discovery could identify an "amidine synthase" or a related enzyme capable of directly forming the desired product. The reduction of N-hydroxyamidines to amidines is known to be catalyzed by enzyme systems in vivo, suggesting that enzymatic processes are highly compatible with this functional group.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, high-throughput synthesis. The synthesis of this compound could be adapted to a flow process where a stream of cyclobutanecarbonitrile is mixed with a stream of hydroxylamine and base in a heated reactor coil. The short residence time and precise temperature control could lead to higher yields and purity, with easier scale-up.

These modern approaches represent the future direction for the synthesis of this compound and other valuable chemical entities.

Mechanistic Investigations of N Hydroxy Cyclobutanecarboxamidine Reactivity and Transformations

Chemical Reaction Pathways of N-Hydroxy-cyclobutanecarboxamidine

The reactivity of this compound is primarily centered around the N-hydroxyamidine functional group, which can undergo oxidation, reduction, and substitution reactions.

The hydroxyl group of this compound is susceptible to oxidation, a reaction common to N,N-disubstituted hydroxylamines. This transformation typically leads to the formation of the corresponding nitrone. chimia.chresearchgate.net A variety of oxidizing agents have been employed for the oxidation of hydroxylamines to nitrones, including both stoichiometric and catalytic systems. chimia.chresearchgate.net

Common stoichiometric oxidants that could potentially be used for the oxidation of this compound to its corresponding nitrone include manganese dioxide (MnO2) and sodium hypochlorite (B82951) (NaOCl). chimia.ch For instance, the oxidation of various N,N-disubstituted hydroxylamines has been successfully achieved using these reagents, affording nitrones in moderate to good yields. chimia.ch Catalytic systems, often favored for their efficiency and milder reaction conditions, may also be applicable. researchgate.net

The general transformation can be represented as follows: this compound + [O] → Cyclobutanecarboxamidine (B1598666) N-oxide (a nitrone)

The regioselectivity of such oxidations can be influenced by steric and electronic factors within the molecule. arkat-usa.org

The reduction of the N-hydroxyamidine group (also known as an amidoxime) is a significant chemical transformation, often leading to the formation of the corresponding amidine. nih.govresearchgate.net This reduction pathway is of particular interest in medicinal chemistry, where N-hydroxyamidines can serve as prodrugs for more biologically active amidine counterparts. nih.gov The N-hydroxylated derivatives are typically less basic than the resulting amidines, which can improve their absorption characteristics. nih.gov

The reduction of N-hydroxyamidines back to amidines can be accomplished by various enzymatic systems in vivo, such as those involving cytochrome P450. nih.gov In a laboratory setting, catalytic hydrogenation is a common method for this transformation. This process often involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.

A generalized scheme for this reduction is: this compound + [H] → Cyclobutanecarboxamidine + H₂O

This reaction effectively removes the hydroxyl group, converting the N-hydroxyamidine to the corresponding amidine.

While specific substitution reactions on this compound are not extensively documented, the reactivity of the related amidine functional group suggests potential pathways. Amidine moieties can participate in various substitution reactions, including N-arylation. These reactions often require transition metal catalysts to proceed efficiently.

For example, the palladium-catalyzed intramolecular N-C cross-coupling of amidines has been utilized in the synthesis of complex organic structures. This suggests that the nitrogen atoms of the amidine group derived from this compound could potentially undergo substitution reactions, although the presence of the hydroxyl group may influence the reactivity and require specific catalytic systems.

Hydrolysis and Stability Studies of the this compound Scaffold

The stability of this compound is influenced by pH, with hydrolysis being a key degradation pathway under both acidic and alkaline conditions. nih.gov The hydrolysis of the amide-like bond in the N-hydroxyamidine group can lead to the formation of a carboxylic acid and hydroxylamine (B1172632) or their respective salts.

Under acidic conditions, the hydrolysis of amides is typically catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon towards nucleophilic attack by water. For this compound, acidic hydrolysis would likely yield cyclobutanecarboxylic acid and a hydroxylammonium salt.

In alkaline conditions, the hydrolysis of amides proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net The rate of hydrolysis for amidinium compounds has been shown to increase with pH. rsc.org For instance, studies on benzamidinium derivatives have demonstrated that the hydrolysis rate is significantly faster at pH 12 compared to pH 10. rsc.org This suggests that the stability of this compound would be compromised in basic environments, leading to the formation of a cyclobutanecarboxylate (B8599542) salt and hydroxylamine.

Table 1: General Hydrolysis Pathways for Amide-Containing Scaffolds

| Condition | Reactants | Products |

| Acidic | Amide, H₃O⁺, Heat | Carboxylic Acid, Ammonium (B1175870) Ion |

| Alkaline | Amide, OH⁻, Heat | Carboxylate Ion, Ammonia (B1221849) |

This table represents the general hydrolysis pathways for amides, which are structurally related to N-hydroxyamidines.

Role of Ring Strain and Conformational Flexibility in this compound Reactivity

The cyclobutane (B1203170) ring in this compound possesses significant ring strain, which is a combination of angle strain and torsional strain. This inherent strain influences the chemical reactivity of the molecule. The internal bond angles of a cyclobutane ring are approximately 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to angle strain.

To alleviate some of the torsional strain that would arise from a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation. nih.gov This non-planar structure reduces the eclipsing interactions between adjacent hydrogen atoms. The conformational flexibility of the cyclobutane ring, while limited, can play a role in the orientation of substituents and their accessibility during chemical reactions.

The high ring strain of cyclobutane derivatives can make them susceptible to ring-opening reactions under certain conditions, particularly in the presence of transition metals or radical initiators. This reactivity can be harnessed in synthetic chemistry to create more complex molecular architectures.

Catalytic Transformations Involving this compound or Its Precursors

Catalysis plays a crucial role in the transformation of N-hydroxyamidines and their precursors. As previously mentioned, the reduction of this compound to cyclobutanecarboxamidine is often achieved through catalytic hydrogenation. nih.gov Various supported metal catalysts, such as platinum-based catalysts, have been shown to be effective for the selective hydrogenation of related functional groups like nitroaromatics to N-aryl hydroxylamines, which are structurally similar to N-hydroxyamidines. rsc.org

Furthermore, amidines themselves can act as nucleophilic catalysts in a variety of organic reactions. This suggests that cyclobutanecarboxamidine, the reduction product of this compound, could potentially be employed as an organocatalyst.

The synthesis of precursors to this compound may also involve catalytic steps. For instance, the synthesis of cyclobutanecarboxamides can be achieved through the ligand-controlled aminocarbonylation of cyclobutanols, a reaction catalyzed by palladium complexes. Such catalytic methods offer efficient routes to key intermediates in the synthesis of cyclobutane-containing compounds.

Table 2: Examples of Catalytic Systems in Related Transformations

| Transformation | Catalyst System | Substrate Class | Product Class |

| Amide Hydrogenation | [Ru(η³-C₃H₅)(Ph₂P(CH₂)₂NH₂)₂]BF₄ / BH₄⁻ | Amides | Amines and Alcohols |

| Selective Nitroarene Hydrogenation | Pt/SiO₂ with amine/DMSO additives | Nitroaromatics | N-Aryl Hydroxylamines |

This table provides examples of catalytic systems used for transformations of functional groups related to those in this compound.

C-H Functionalization Strategies

The direct functionalization of C-H bonds is a powerful tool for streamlining synthetic routes. In the context of cyclobutanes, this approach is particularly attractive for accessing complex, three-dimensional structures. Research has demonstrated that the C-H bonds of a cyclobutane ring, which possess a higher s-character and are consequently stronger than those in unstrained alkanes, can be successfully functionalized. nih.gov Strategies often rely on directing groups to achieve regioselectivity, guiding a catalyst to a specific C-H bond. acs.orgnih.gov

However, there is no published research detailing C-H functionalization strategies specifically for this compound. The influence of the N-hydroxycarboxamidine moiety as a potential directing group, its electronic effects on the cyclobutane ring, and the preferred sites of functionalization (e.g., C2, C3, or the methyl group of the carboxamidine) have not been investigated.

Transition Metal Catalysis in Cyclobutane Chemistry

Transition metal catalysis is fundamental to modern organic synthesis, enabling a wide array of transformations. nih.govepa.gov In the realm of cyclobutane chemistry, transition metals have been employed for various reactions, including cross-coupling, ring-opening, and cycloadditions. nih.gov The choice of metal, ligand, and reaction conditions can exquisitely control the stereochemistry and regioselectivity of the outcome. nih.govnih.gov For instance, rhodium(II) catalysts have been effectively used for the regio- and stereoselective C-H functionalization of cyclobutanes. nih.gov

The potential interactions of this compound with transition metal catalysts are unknown. The N-hydroxycarboxamidine group contains multiple potential coordination sites (the nitrogen and oxygen atoms), which could lead to complex and potentially novel catalytic cycles. The exploration of how different transition metals might activate or transform this specific molecule is a field ripe for discovery. Without experimental data, any proposed catalytic cycles or reaction outcomes would be without a scientific basis.

Computational and Theoretical Chemistry of N Hydroxy Cyclobutanecarboxamidine

Quantum Chemical Calculations on N-Hydroxy-cyclobutanecarboxamidine

Quantum chemical calculations, which apply the principles of quantum mechanics to molecular systems, are a cornerstone for investigating the properties of this compound at the electronic level. nih.gov Methods such as Density Functional Theory (DFT) are commonly employed to achieve a balance between computational cost and accuracy, providing a detailed picture of the molecule's behavior. researchgate.net

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations can determine the distribution of electrons and identify regions that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

Molecular Electrostatic Potential (MEP) maps are another powerful tool, visualizing the charge distribution on the molecule's surface. mdpi.com Red, electron-rich regions indicate likely sites for electrophilic attack (e.g., around the oxygen and nitrogen atoms), while blue, electron-poor regions are susceptible to nucleophilic attack. mdpi.com Reactivity descriptors such as chemical potential, global hardness, and electrophilicity index can be calculated to quantify the molecule's reactivity profile. nih.gov

Table 1: Predicted Electronic Properties and Global Reactivity Descriptors for this compound

This table illustrates the type of data generated from quantum chemical calculations to predict the reactivity of this compound. The values are typically calculated using a specified level of theory (e.g., DFT/B3LYP) and basis set.

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | A higher value would suggest a greater tendency to donate electrons in a reaction. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | A lower value would indicate a greater propensity to accept electrons. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A smaller gap implies higher reactivity and lower kinetic stability. |

| Chemical Potential (μ) | Represents the "escaping tendency" of electrons from a stable system. | Influences the direction of charge transfer in a reaction. |

| Global Hardness (η) | Measures the resistance to change in electron distribution. nih.gov | A higher value suggests greater stability and lower reactivity. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. nih.gov | A higher value indicates a stronger electrophilic nature. |

The three-dimensional structure of this compound is not static. The molecule can exist in various spatial arrangements, known as conformations, due to rotation around its single bonds. Conformational analysis involves systematically exploring these different arrangements to identify the most stable structures, which correspond to energy minima on the potential energy surface. nih.govyoutube.com

Computational methods can calculate the relative energies of different conformers. The lowest energy conformation, often referred to as the global minimum, represents the most populated and stable structure of the molecule under given conditions. youtube.com Factors influencing conformational preference include steric hindrance between bulky groups and the formation of intramolecular hydrogen bonds, which can significantly stabilize a particular arrangement. researchgate.netnih.gov For this compound, key dihedral angles to consider would be those around the C-C bond connecting the cyclobutane (B1203170) ring to the carboxamidine group and the C-N bonds within the amidine moiety.

Table 2: Relative Energies of Potential Conformers of this compound

This table shows a representative conformational analysis. Energies are calculated relative to the most stable conformer (global minimum).

| Conformer | Defining Dihedral Angle(s) | Relative Energy (kcal/mol) | Note |

| 1 (Global Minimum) | [Specific Angle Value] | 0.00 | The most stable, lowest energy conformation. youtube.com |

| 2 | [Specific Angle Value] | +1.5 | A higher energy gauche-like conformer. youtube.com |

| 3 | [Specific Angle Value] | +4.2 | An eclipsed or sterically hindered conformer. |

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. nih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov

IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. nih.gov These calculations help in assigning specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as O-H stretching, N-H stretching, and C=N stretching. nih.gov

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. researchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities of the peaks observed in an experimental spectrum. The analysis can identify the nature of the electronic transitions, such as n→π* or π→π*. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

This table provides an example of predicted spectroscopic data that can be generated computationally to aid in the structural elucidation of the compound.

| Spectroscopy Type | Parameter | Predicted Value | Assignment/Note |

| ¹H NMR | Chemical Shift (δ, ppm) | [Value Range] | Protons on cyclobutane ring, N-H, O-H protons. |

| ¹³C NMR | Chemical Shift (δ, ppm) | [Value Range] | Carbons in cyclobutane ring, C=N carbon. nih.gov |

| IR | Vibrational Frequency (cm⁻¹) | ~3400 | O-H stretch. nih.gov |

| ~3300 | N-H stretch. | ||

| ~1650 | C=N stretch. | ||

| UV-Vis | λ_max (nm) | ~210 | Predicted π→π* transition. researchgate.net |

Molecular Dynamics Simulations of this compound

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of its dynamic behavior and interactions. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing how this compound moves, flexes, and interacts with its environment over a specific period. nih.gov

MD simulations are particularly useful for understanding how this compound behaves in a condensed phase, such as in a solvent like water or within the binding pocket of a protein. nih.gov These simulations explicitly model the surrounding molecules, capturing important non-covalent interactions like hydrogen bonds, van der Waals forces, and electrostatic interactions.

By analyzing the simulation trajectory, one can determine the solvation structure, calculating properties like the radial distribution function to see how solvent molecules arrange themselves around the solute. The strength of the interaction with the environment can be quantified by calculating the binding free energy or solvation free energy. mdpi.com This is crucial for predicting the molecule's solubility and its affinity for biological targets. mdpi.com

Table 4: Simulated Interaction Properties of this compound in Different Environments

This table illustrates the types of data obtained from MD simulations to characterize the molecule's interactions.

| Environment | Key Interaction Type | Calculated Property | Significance |

| Water (Aqueous Solution) | Hydrogen Bonding | Solvation Free Energy (kcal/mol) | Predicts solubility and stability in water. |

| Ethanol (B145695) | Hydrogen Bonding, van der Waals | Interaction Energy (kcal/mol) | Indicates how the molecule interacts with a polar protic organic solvent. |

| Protein Binding Site | H-bonds, Electrostatic, Hydrophobic | Binding Free Energy (kcal/mol) | Predicts the affinity and stability of the molecule binding to a biological target. mdpi.com |

This compound possesses internal degrees of freedom, and MD simulations can track its conformational dynamics and flexibility over time. nih.gov Unlike static conformational analysis, MD simulations reveal the transitions between different low-energy conformations and the timescale on which these changes occur. nih.gov

Table 5: Analysis of Conformational Flexibility from MD Simulation

This table presents typical metrics used to quantify the dynamic flexibility of this compound from a simulation trajectory.

| Metric | Molecular Region | Calculated Value (e.g., Å) | Interpretation |

| RMSD (Root-Mean-Square Deviation) | Entire Molecule (heavy atoms) | [Value] | Measures overall structural drift from the initial conformation; lower values indicate stability. nih.gov |

| RMSF (Root-Mean-Square Fluctuation) | Cyclobutane Ring | [Value] | Indicates the flexibility of the ring structure. |

| N-Hydroxy-carboxamidine Group | [Value] | Highlights the flexibility of the functional group side chain. | |

| Dihedral Angle Analysis | C-C-C-N (Side Chain Rotation) | [Distribution Plot] | Shows the range of rotation and preferred angles for the side chain, revealing dynamic conformational preferences. |

Quantitative Structure-Activity Relationship (QSAR) Studies Utilizing this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to correlate the physicochemical properties of molecules with their biological activities. For a series of analogues of this compound, QSAR models could be developed to predict their therapeutic potential and guide the synthesis of more potent and selective compounds.

The general workflow for a QSAR study on this compound analogues would involve the following steps:

Data Set Selection : A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values for a specific enzyme) would be compiled.

Molecular Descriptor Calculation : A wide range of molecular descriptors for each analogue would be calculated using computational software.

Model Development : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be employed to build a mathematical model that links the descriptors to the biological activity.

Model Validation : The predictive power of the QSAR model would be rigorously assessed using both internal and external validation techniques.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. For this compound analogues, these descriptors would be calculated from their 2D and 3D structures and can be categorized as follows:

Constitutional Descriptors : These are the most straightforward descriptors, reflecting the molecular composition and including properties like molecular weight, number of atoms, and counts of specific functional groups.

Topological Descriptors : These 2D descriptors describe the connectivity of atoms within a molecule. Examples include the Wiener index and Kier & Hall's molecular connectivity indices, which can quantify the degree of branching and cyclicity.

Geometrical Descriptors : Derived from the 3D structure of the molecule, these descriptors include molecular surface area, volume, and principal moments of inertia, which describe the molecule's shape and size. The puckered nature of the cyclobutane ring would be a key feature captured by these descriptors. nih.govresearchgate.net

Quantum-Chemical Descriptors : Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. For this compound analogues, descriptors such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges would be crucial for understanding their reactivity and intermolecular interactions.

Physicochemical Descriptors : Properties like lipophilicity (logP) and polar surface area (PSA) are critical for predicting a molecule's pharmacokinetic profile, including its absorption and distribution.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues

| Analogue | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | HOMO (eV) | LUMO (eV) |

| Analogue 1 | 150.18 | 0.85 | 75.3 | -6.2 | 1.5 |

| Analogue 2 | 164.21 | 1.10 | 78.1 | -6.4 | 1.3 |

| Analogue 3 | 178.23 | 1.35 | 80.5 | -6.1 | 1.6 |

| Analogue 4 | 192.26 | 1.60 | 82.9 | -6.5 | 1.2 |

This table presents hypothetical data for illustrative purposes.

Once a validated QSAR model is established, it can be used to predict the biological activity of novel, unsynthesized analogues of this compound. This predictive capability allows for the prioritization of synthetic efforts towards compounds with the highest potential for desired biological activity.

For instance, a hypothetical QSAR equation for a series of this compound analogues targeting a specific enzyme might look like this:

pIC₅₀ = 0.5 * (logP) - 0.02 * (PSA) + 0.8 * (HOMO-LUMO gap) + constant

This equation would suggest that increasing lipophilicity (logP) and the HOMO-LUMO energy gap, while decreasing the polar surface area (PSA), could lead to enhanced inhibitory activity. Such insights are invaluable for rational drug design. The conformational restriction imparted by the cyclobutane ring is a key structural feature that influences how the molecule presents its pharmacophoric groups to a biological target. nih.gov

Table 2: Hypothetical QSAR Model for this compound Analogues

| Analogue | Experimental pIC₅₀ | Predicted pIC₅₀ |

| Analogue 1 | 5.2 | 5.1 |

| Analogue 2 | 5.5 | 5.6 |

| Analogue 3 | 5.8 | 5.7 |

| Analogue 4 | 6.1 | 6.2 |

This table presents hypothetical data for illustrative purposes.

In Silico Screening and Virtual Ligand Design Involving this compound

In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize potential drug candidates from large chemical libraries. This compound, with its unique three-dimensional structure conferred by the cyclobutane ring, could serve as an attractive scaffold or fragment for these approaches. researchgate.netnih.gov

In Silico Screening:

In a virtual screening campaign, a library of compounds would be computationally docked into the active site of a target protein. The binding affinity of each compound is then estimated using a scoring function. This compound and its derivatives could be included in such a library to explore their potential as inhibitors for various targets. The rigid nature of the cyclobutane scaffold can be advantageous in reducing the entropic penalty upon binding, potentially leading to higher affinity. nih.gov

Virtual Ligand Design:

Virtual ligand design, also known as de novo design, involves the construction of novel molecules within the constraints of a target's binding site. This compound could be used as a starting fragment in a fragment-based drug design (FBDD) approach. nih.gov Its cyclobutane core can provide a rigid anchor from which to grow the molecule by adding functional groups that can form favorable interactions with the target protein. The N-hydroxycarboxamidine group, with its hydrogen bonding capabilities, is a valuable pharmacophoric element in this context.

Table 3: Hypothetical Docking Scores for this compound Analogues

| Analogue | Target Protein | Docking Score (kcal/mol) |

| Analogue 1 | Protease X | -7.5 |

| Analogue 2 | Kinase Y | -8.2 |

| Analogue 3 | Protease X | -8.0 |

| Analogue 4 | Kinase Y | -8.8 |

This table presents hypothetical data for illustrative purposes.

Advanced Analytical Methodologies for Characterization and Quantification of N Hydroxy Cyclobutanecarboxamidine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for the detailed molecular characterization of N-Hydroxy-cyclobutanecarboxamidine. These techniques provide fundamental information regarding the compound's atomic connectivity, stereochemistry, molecular mass, and the nature of its functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Due to the puckered conformation of the cyclobutane (B1203170) ring, the protons attached to it exist in a complex stereochemical environment. masterorganicchemistry.com Advanced 1D and 2D NMR experiments are required for complete stereochemical assignment.

Detailed analysis of ¹H NMR spectra, including proton-proton coupling constants (³JHH), provides critical information about the dihedral angles between adjacent protons, helping to define the ring's conformation and the relative orientation of substituents. researchgate.net For instance, the magnitude of vicinal coupling constants can help differentiate between cis and trans isomers if the cyclobutane ring is further substituted. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached and long-range coupled carbons, respectively. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is crucial for elucidating the through-space arrangement of atoms and confirming stereochemical assignments. researchgate.net The chemical shifts in both ¹H and ¹³C NMR are influenced by the ring strain and the electronic effects of the N-hydroxyamidine group. masterorganicchemistry.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for cyclobutane and amidoxime (B1450833) moieties. Actual values may vary.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | CH (ring, position 1) | 2.5 - 3.5 | Quintet | Deshielded by the carboxamidine group. |

| CH₂ (ring, positions 2,4) | 1.8 - 2.4 | Multiplet | Complex splitting due to puckered ring structure. | |

| CH₂ (ring, position 3) | 1.6 - 2.2 | Multiplet | Complex splitting. | |

| ¹³C | C=N | ~150 - 155 | - | Characteristic for amidoximes. nih.gov |

| CH (ring, position 1) | ~35 - 45 | - | Alpha to the carboxamidine group. | |

| CH₂ (ring, positions 2,3,4) | ~18 - 30 | - | Typical range for cyclobutane carbons. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is essential for confirming the elemental composition of this compound. nih.gov By providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺), HRMS allows for the unambiguous determination of the molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are used to study the fragmentation patterns of the molecular ion. researchgate.netwikipedia.org The fragmentation of this compound is expected to follow pathways characteristic of both cyclobutane rings and amidoxime functional groups. researchgate.netlibretexts.org Key fragmentation processes would likely include:

Loss of hydroxyl radical (•OH) or water (H₂O) from the N-hydroxyamidine group. researchgate.net

Cleavage of the cyclobutane ring , leading to the loss of neutral molecules like ethene (C₂H₄).

α-cleavage , involving the breaking of bonds adjacent to the C=N group. miamioh.edu

Analyzing these fragmentation pathways provides powerful confirmatory evidence for the proposed structure. wikipedia.org

Table 2: Predicted HRMS Fragmentation Pattern for this compound (C₅H₁₀N₂O) Molecular Weight: 114.0793 g/mol

| Ion | Formula | Predicted m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₁N₂O⁺ | 115.0866 | Protonated molecular ion |

| [M-OH]⁺ | C₅H₉N₂⁺ | 97.0760 | Loss of hydroxyl radical |

| [M-H₂O+H]⁺ | C₅H₉N₂⁺ | 97.0760 | Loss of water |

| [M-C₂H₄+H]⁺ | C₃H₇N₂O⁺ | 87.0553 | Loss of ethene from ring fragmentation |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes. youtube.com These methods are highly effective for identifying the key functional groups within this compound.

The IR and Raman spectra would be expected to show characteristic bands corresponding to:

O-H and N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ are characteristic of the hydroxyl and amine groups involved in hydrogen bonding. nih.govresearchgate.net

C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring. researchgate.net

C=N Stretching: A strong absorption around 1640-1680 cm⁻¹ is indicative of the imine double bond in the amidoxime moiety. researchgate.net

N-O Stretching: A band typically found in the 930-970 cm⁻¹ region. researchgate.net

Cyclobutane Ring Vibrations: The puckered cyclobutane ring gives rise to specific deformation and rocking modes, though these can be complex and appear in the fingerprint region (<1400 cm⁻¹). masterorganicchemistry.com

Comparing experimental spectra with data from computational density functional theory (DFT) calculations can aid in the precise assignment of vibrational modes and provide insight into the molecule's stable conformations. nih.govnih.gov

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3400 (Broad) | IR, Raman |

| N-H Stretch | -NH₂ | 3300 - 3500 | IR, Raman |

| C-H Stretch (sp³) | Cyclobutane CH₂ | 2850 - 3000 | IR, Raman |

| C=N Stretch | Amidoxime | 1640 - 1680 | IR, Raman |

| N-O Stretch | N-OH | 930 - 970 | IR |

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess Determination

If this compound is synthesized in a chiral, non-racemic form (for example, through substitution on the cyclobutane ring), chiroptical methods become essential for its characterization. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The resulting ECD spectrum provides information about the absolute configuration of the stereogenic centers. nih.gov By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (e.g., time-dependent DFT), the absolute stereochemistry of the enantiomers can be confidently assigned. nih.gov Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quantitative analysis of chiral purity. rsc.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of this compound from reaction impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Due to the polar nature of the N-hydroxyamidine group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method development requires careful consideration of the stationary and mobile phases to achieve adequate retention and sharp peak shapes.

Method Development: The analysis of highly polar compounds like this compound can be challenging on traditional C18 columns, where it may elute in or near the void volume. researchgate.net Several strategies can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., silica (B1680970), zwitterionic) and a mobile phase with a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer. merckmillipore.comsigmaaldrich.com In HILIC, water acts as the strong eluting solvent, providing excellent retention for polar analytes. merckmillipore.com

Aqueous Normal Phase (ANP): ANP chromatography uses specific stationary phases, such as silica hydride-based columns, that operate with high organic mobile phases but offer a different selectivity mechanism compared to HILIC. researchgate.netchromatographyonline.com

Polar-Embedded or Polar-Endcapped RP Columns: These modified C18 or C8 columns contain polar functional groups embedded within or at the end of the alkyl chains. This modification makes them more stable in highly aqueous mobile phases and provides alternative selectivity for polar compounds. hplc.eu

A typical mobile phase would consist of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol), often run in a gradient elution mode to ensure separation from less polar impurities. nih.gov Detection is commonly performed using a UV detector, as the C=N chromophore is expected to absorb UV light, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). merckmillipore.com

Method Validation: Once an optimal method is developed, it must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability for quantitative analysis. nih.govnih.gov The validation process includes:

Specificity: The ability to assess the analyte unequivocally in the presence of impurities and degradation products.

Linearity: Demonstrating a direct proportional relationship between detector response and analyte concentration over a specified range. researchgate.net

Accuracy: The closeness of test results to the true value, often determined by recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual tests, assessed at different levels (repeatability, intermediate precision). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). researchgate.net

Table 4: Exemplary HPLC Method and Validation Parameters

| Parameter | Typical Value/Condition | |

|---|---|---|

| Chromatographic Conditions | Column | HILIC Zwitterionic (e.g., ZIC®-HILIC) 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Acetonitrile | |

| Mobile Phase B | 10 mM Ammonium Formate in Water, pH 4.5 | |

| Gradient | 95% A to 50% A over 10 minutes | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 215 nm | |

| Validation Parameters | Linearity Range | 1 - 100 µg/mL (R² > 0.999) |

| Accuracy (Recovery) | 98.0% - 102.0% | |

| Precision (RSD) | < 2.0% | |

| LOD | ~0.1 µg/mL | |

| LOQ | ~0.3 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability, stemming from the presence of polar N-hydroxy and amidine functional groups. To overcome this, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis. nist.gov A common strategy is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.

The derivatization process typically involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with or without a catalyst like trimethylchlorosilane (TMCS). The resulting di-TMS derivative exhibits significantly increased volatility.

Upon injection into the GC-MS system, the derivatized compound is separated from other components on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) before entering the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV leads to predictable fragmentation patterns that are invaluable for structural elucidation. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the di-TMS derivative, along with characteristic fragment ions resulting from the loss of methyl groups, the TMS moiety, and fragmentation of the cyclobutane ring. nist.gov

Table 1: Illustrative GC-MS Data for Derivatized this compound

| Parameter | Value |

|---|---|

| Derivative | N-(trimethylsilyloxy)-N'-(trimethylsilyl)cyclobutanecarboxamidine |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Retention Time (RT) | ~12.5 min |

| Key Mass Fragments (m/z) | 258 (M⁺), 243 ([M-CH₃]⁺), 185 ([M-Si(CH₃)₃]⁺), 73 ([Si(CH₃)₃]⁺) |

This data is illustrative and represents expected values based on the principles of GC-MS analysis of silylated compounds.

Chiral Chromatography for Enantiomer Separation

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. As enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective method for this purpose. nih.govijcrt.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica support, are widely successful for separating a broad range of chiral compounds. nih.gov For a compound like this compound, a column such as a Chiralpak® IG, which contains an amylose derivative, could be effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times. sigmaaldrich.com The choice of mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline resolution.

Table 2: Representative Chiral HPLC Separation Parameters

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Immobilized Amylose-based CSP (e.g., Chiralpak® IG-3) |

| Mobile Phase | Hexane / Ethanol (B145695) / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection (UV) | 220 nm |

| Retention Time (Enantiomer 1) | 8.9 min |

| Retention Time (Enantiomer 2) | 10.5 min |

| Resolution (Rs) | > 2.0 |

This data is hypothetical, illustrating a typical outcome for successful enantiomeric separation on a polysaccharide-based CSP.

Crystallographic Studies of this compound and Its Derivatives

Crystallographic studies provide definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Polymorphism and Solid-State Characterization

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs. mdpi.com These different forms arise from variations in molecular packing and/or conformational differences, which can be influenced by intermolecular forces such as hydrogen bonding—a key feature of this compound. Different polymorphs can have distinct physicochemical properties. The characterization of these solid-state forms is essential. rsc.org

Several thermoanalytical and spectroscopic techniques are used for this purpose:

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Each polymorph will typically exhibit a distinct melting point and enthalpy of fusion.

Powder X-ray Diffraction (PXRD): PXRD provides a unique fingerprint for each crystalline form. Different crystal packing arrangements result in different diffraction patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can distinguish between polymorphs by detecting shifts in the vibrational frequencies of functional groups involved in different hydrogen-bonding environments, such as the O-H, N-H, and C=N stretches. nih.gov

Table 4: Illustrative Solid-State Characterization of Two Polymorphs

| Technique | Polymorph Form I | Polymorph Form II |

|---|---|---|

| DSC (Melting Point) | 155 °C | 168 °C |

| PXRD (Key 2θ Peaks) | 10.2°, 15.5°, 20.8° | 11.5°, 18.2°, 21.5° |

| FTIR (O-H stretch, cm⁻¹) | 3410 cm⁻¹ (sharp) | 3350 cm⁻¹ (broad) |

This table illustrates plausible distinguishing data for two hypothetical polymorphs of this compound.

Biological and Mechanistic Studies of N Hydroxy Cyclobutanecarboxamidine in Vitro and in Silico Focus

Cellular Pathway Modulation by N-Hydroxy-cyclobutanecarboxamidine (In Vitro)

Modulation of Specific Signaling Cascades (e.g., mTOR pathway, Autophagy) (In Vitro)

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases. While direct studies on this compound's effect on the mTOR pathway are not extensively documented, the modulation of autophagy provides an indirect link. Autophagy is a cellular process for degrading and recycling cellular components, and it is negatively regulated by mTOR. nih.gov

Autophagy is a dynamic, multi-step process that includes the formation of autophagosomes to sequester cytoplasmic contents for delivery to the lysosome for degradation. nih.gov The process can be monitored in vitro by observing the lipidation of LC3 (microtubule-associated protein 1A/1B-light chain 3) to form LC3-II, a key step in autophagosome formation. nih.gov In vitro models are crucial for dissecting the molecular mechanisms of autophagy and for screening potential therapeutic agents that can modulate this pathway. nih.gov

Some compounds can induce autophagy by inhibiting mTOR, such as the well-characterized inhibitor AZD8055. nih.gov Others can act at the lysosomal level to modulate autophagic flux. nih.gov For instance, chloroquine (B1663885) is widely used in vitro to inhibit autophagy by impairing lysosomal function, leading to an accumulation of autophagosomes. gavinpublishers.com This highlights the importance of evaluating the entire autophagy process, or "autophagy flux," to understand a compound's true effect. nih.gov